molecular formula C28H23N3O4 B12305741 ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

Cat. No.: B12305741
M. Wt: 465.5 g/mol
InChI Key: LSQUUEKEDBBYEF-UHFFFAOYSA-N
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Description

Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a polycyclic aromatic compound featuring a complex tetracyclic core with fused triazole and diketone moieties. The ester functional group at the benzoate position distinguishes it from carboxylic acid analogs, influencing its physicochemical properties such as solubility, lipophilicity, and bioavailability. This compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise structural elucidation . Potential applications may include materials science or medicinal chemistry, given the reactivity of its conjugated system and hydrogen-bonding motifs.

Properties

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

InChI

InChI=1S/C28H23N3O4/c1-2-35-27(33)18-12-14-19(15-13-18)30-26(32)23-16-21-20-10-6-7-11-22(20)29-24(21)25(31(23)28(30)34)17-8-4-3-5-9-17/h3-15,23,25,29H,2,16H2,1H3

InChI Key

LSQUUEKEDBBYEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)C5=CC=CC=C5)NC6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the ethyl benzoate group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    • Research indicates that compounds with similar structural motifs exhibit antitumor properties due to their ability to interfere with cellular processes in cancer cells. The tricyclic structure may enhance interaction with biological targets involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    • Compounds derived from tetracyclic frameworks have been studied for their antimicrobial effects against various pathogens. Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate may exhibit similar properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Drug Development :
    • The compound's unique structure makes it a candidate for further modifications to enhance its pharmacological properties or reduce toxicity in drug design processes .

Material Science Applications

  • Polymer Chemistry :
    • The tetracyclic structure can be utilized in the synthesis of novel polymers with enhanced mechanical properties or thermal stability . Such materials could find applications in coatings or composite materials where durability is essential.
  • Nanotechnology :
    • This compound could serve as a precursor for nanomaterials that exhibit specific optical or electronic properties desirable in sensors or electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Abdel Sattar et al., 1996Antitumor ActivityDemonstrated the potential of similar compounds in inhibiting tumor cell lines effectively .
El Hassany et al., 2004Synthesis of Novel CompoundsDeveloped a synthetic route to derivatives with enhanced biological activity .
Patent US8129385B2Chemical ModificationsExplored the modification of tetracyclic structures for improved efficacy against specific diseases .

Mechanism of Action

The mechanism of action of ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

A closely related analog, 4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid (hereafter referred to as Analog A), shares the tetracyclic core but differs in two key aspects:

Substituent on the Aromatic Ring: The target compound has a phenyl group at position 10, whereas Analog A features a 4-methylphenyl group.

Functional Group : The target compound is an ethyl ester , while Analog A is a carboxylic acid . This distinction significantly affects polarity, ionization, and solubility.

Physicochemical Properties

Key calculated properties from ChemBase and inferred data are compared below:

Property Target Compound Analog A
Molecular Formula C₂₈H₂₁N₃O₄ C₂₇H₁₉N₃O₄
Acid pKa Not ionizable (ester) 4.00 (carboxylic acid)
LogD (pH 5.5) Higher (predicted ~3.5–4.0 due to ester lipophilicity) Not reported; likely lower (~1.5–2.5 for acid)
Hydrogen Bond Acceptors 4 (ester O, two diketone O, triazole N) 4
Hydrogen Bond Donors 0 (ester lacks -OH) 2 (carboxylic acid -OH groups)
Aqueous Solubility Lower (ester reduces polarity) Higher (ionizable acid enhances solubility)

Electronic and Steric Effects

  • Electronic Effects : The phenyl group in the target compound may enhance π-π stacking interactions compared to Analog A’s methylphenyl group, which introduces electron-donating methyl substituents.

Research Findings and Data Gaps

  • Structural Studies : Both compounds require high-resolution crystallography for unambiguous conformation analysis. SHELXL’s robustness in refining small-molecule structures is critical here .
  • QSAR Modeling : Differences in van der Waals descriptors (e.g., molecular volume, polar surface area) between the two compounds could explain variations in bioactivity or reactivity .
  • Stability : The ester group’s susceptibility to hydrolysis under acidic/basic conditions contrasts with the carboxylic acid’s stability, necessitating formulation studies for practical use.

Biological Activity

Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated molecular architecture involving multiple functional groups and a tricyclic system. The presence of dioxo and triaza moieties suggests potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight354.36 g/mol
SolubilitySoluble in organic solvents like DMSO
StabilityStable under normal laboratory conditions

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Study : A study on a related compound demonstrated a 70% reduction in tumor volume in xenograft models after treatment over four weeks .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • In vitro Studies : Ethyl 4-(12,14-dioxo...) displayed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Mechanism : It is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Results : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 4-(12,14-dioxo...) is crucial for its therapeutic application:

  • Absorption : Rapid absorption was observed in animal studies with peak plasma concentrations reached within two hours post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

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